
(E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of acrylic acid, characterized by the presence of ethoxy and ethoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid typically involves the esterification of acrylic acid derivatives. One common method is the reaction of ethyl acrylate with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.
化学反应分析
Types of Reactions: (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
科学研究应用
(E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and materials with specific properties, such as improved solubility or stability.
作用机制
The mechanism of action of (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid involves its interaction with molecular targets through its functional groups. The ethoxy and ethoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects.
相似化合物的比较
Acrylic acid: A simpler derivative with a carboxylic acid group.
Ethyl acrylate: An ester of acrylic acid with an ethyl group.
Methacrylic acid: Similar to acrylic acid but with a methyl group on the alpha carbon.
Uniqueness: (E)-3-Ethoxy-2-(ethoxycarbonyl)acrylic acid is unique due to the presence of both ethoxy and ethoxycarbonyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C8H12O5 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
(E)-3-ethoxy-2-ethoxycarbonylprop-2-enoic acid |
InChI |
InChI=1S/C8H12O5/c1-3-12-5-6(7(9)10)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10)/b6-5+ |
InChI 键 |
MHYNVHMGKMPURK-AATRIKPKSA-N |
手性 SMILES |
CCO/C=C(\C(=O)O)/C(=O)OCC |
规范 SMILES |
CCOC=C(C(=O)O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


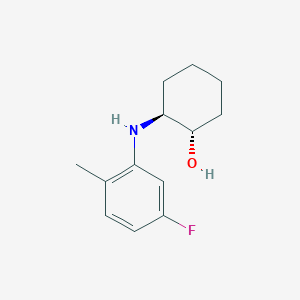
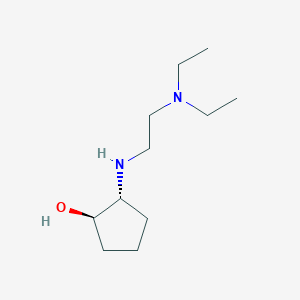
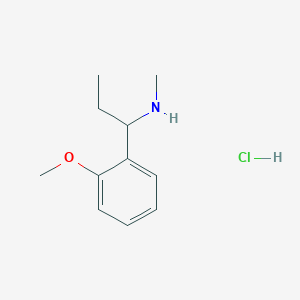
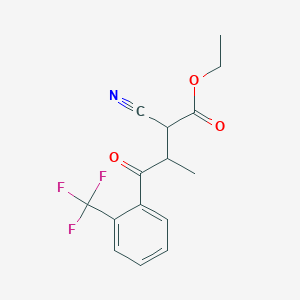
![6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
![6-(3,4-Dimethoxybenzyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281540.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
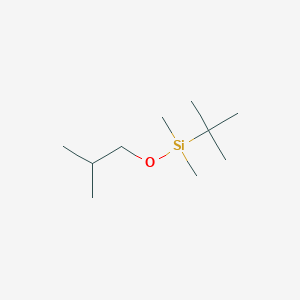
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
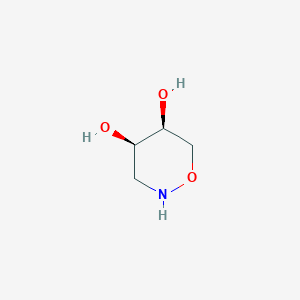
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)
